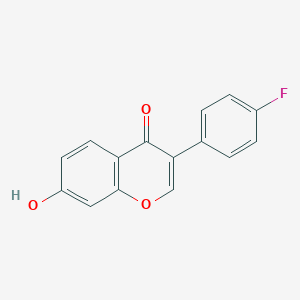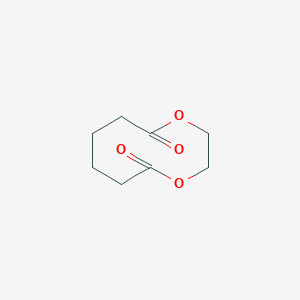
Zinc didocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc didocosanoate: is a chemical compound with the molecular formula C44H86O4Zn . It is derived from docosanoic acid, also known as behenic acid, which is a long-chain fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of docosanoic acid, zinc salt, basic typically involves the reaction of docosanoic acid with a zinc salt under controlled conditions. One common method is to react docosanoic acid with zinc acetate in a solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of docosanoic acid, zinc salt, basic can be scaled up by using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through filtration and recrystallization processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Zinc didocosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form docosanol, a long-chain alcohol.
Substitution: The zinc ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Metal salts like copper sulfate or nickel chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Docosanol.
Substitution: Compounds with different metal ions replacing zinc.
Scientific Research Applications
Chemistry: Zinc didocosanoate is used as a precursor in the synthesis of various zinc-based compounds and materials. It is also used in the study of long-chain fatty acids and their derivatives .
Biology: In biological research, this compound is used to study the effects of zinc on cellular processes and enzyme activities. It is also used in the formulation of zinc-based supplements and pharmaceuticals .
Medicine: It is studied for its role in zinc homeostasis and its effects on various physiological processes .
Industry: In industrial applications, this compound is used as a lubricant additive, corrosion inhibitor, and in the production of specialty chemicals. It is also used in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of docosanoic acid, zinc salt, basic involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein folding, and cellular signaling. The compound can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Docosanoic acid (Behenic acid): A long-chain fatty acid used in cosmetics and pharmaceuticals.
Zinc oxide: A widely used compound in sunscreens, cosmetics, and as a catalyst.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: Zinc didocosanoate is unique due to its combination of long-chain fatty acid and zinc ion. This combination imparts specific properties such as enhanced stability, solubility, and biological activity, making it suitable for a wide range of applications .
Properties
CAS No. |
16529-65-0 |
|---|---|
Molecular Formula |
C22H43O2Zn+ |
Molecular Weight |
405 g/mol |
IUPAC Name |
zinc;docosanoate |
InChI |
InChI=1S/C22H44O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1 |
InChI Key |
IJQXGKBNDNQWAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
| 93028-34-3 16529-65-0 |
|
Related CAS |
112-85-6 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)




![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)





